6-O-(b-D-Mannopyranosyl)-D-mannose
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Overview
Description
6-O-(β-D-Mannopyranosyl)-D-mannose is a disaccharide composed of two mannose units linked through a β-glycosidic bond. Mannose is a simple sugar, or monosaccharide, that is a C-2 epimer of glucose. This compound is significant in various biological processes and has applications in scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(β-D-Mannopyranosyl)-D-mannose typically involves the glycosylation of mannose derivatives. One common method is the use of mannose triflate as a glycosyl donor, which reacts with a mannose acceptor under controlled conditions. The reaction often requires the presence of a catalyst, such as a Lewis acid, and is carried out in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production of 6-O-(β-D-Mannopyranosyl)-D-mannose can involve enzymatic synthesis using glycosyltransferases. These enzymes facilitate the transfer of a mannose moiety from a donor molecule, such as GDP-mannose, to an acceptor molecule, forming the desired disaccharide. This method is advantageous due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-O-(β-D-Mannopyranosyl)-D-mannose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the mannose units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols, where the aldehyde groups are converted to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or bromine water can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acetyl chloride or benzyl chloride in the presence of a base like pyridine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of mannose-derived aldehydes or carboxylic acids.
Reduction: Formation of mannitol or other alditols.
Substitution: Formation of acetylated or benzylated mannose derivatives.
Scientific Research Applications
6-O-(β-D-Mannopyranosyl)-D-mannose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in glycosylation disorders.
Mechanism of Action
The mechanism of action of 6-O-(β-D-Mannopyranosyl)-D-mannose involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various biological pathways, including cell adhesion, immune response, and protein glycosylation. The compound’s effects are mediated through its ability to bind to carbohydrate-recognition domains on proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3-O-(β-D-Mannopyranosyl)-D-mannopyranose
- β-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate
- Mannosylerythritol lipids (MELs)
Uniqueness
6-O-(β-D-Mannopyranosyl)-D-mannose is unique due to its specific glycosidic linkage and the position of the mannose units. This structural uniqueness imparts distinct biological properties and reactivity compared to other mannose-containing disaccharides. Its ability to participate in specific glycosylation reactions and its role in biological recognition processes make it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C12H22O11 |
---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12-/m1/s1 |
InChI Key |
AYRXSINWFIIFAE-LUMRJFEFSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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